2-Methyl-4-(trifluoromethyl)piperidine

pKa basicity protonation state

This fluorinated piperidine scaffold (pKa 9.80, logP 2.36) provides an optimal balance for CNS penetrance and metabolic stability. The CF₃ group locks conformational preference and enhances target selectivity over non-fluorinated analogs—substitution fails in SAR studies. Essential intermediate for TRPV4 antagonists (IC₅₀ ~48 nM) and cross-coupling chemistry. Supplied as free base or stable HCl salt for improved handling. Verify isomer configuration before purchase.

Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
Cat. No. B12355810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(trifluoromethyl)piperidine
Molecular FormulaC7H12F3N
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)C(F)(F)F
InChIInChI=1S/C7H12F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h5-6,11H,2-4H2,1H3
InChIKeyYVFSMKDGJYMMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(trifluoromethyl)piperidine: Key Physicochemical and Structural Profile for Procurement


2-Methyl-4-(trifluoromethyl)piperidine is a fluorinated piperidine derivative with a trifluoromethyl group at the 4-position and a methyl substituent at the 2-position, available as a free base (CAS 1501379-54-9) or hydrochloride salt (CAS 2093452-30-1 for the cis/racemic form) [1]. The compound is characterized by a pKa of 9.80±0.10 (predicted), a boiling point of 135.8±35.0 °C (predicted), and a density of 1.074±0.06 g/cm³ (predicted) . The cis-stereoisomer is the most commonly referenced form in the literature [2]. The compound's rigid piperidine scaffold combined with the electron-withdrawing trifluoromethyl group imparts unique conformational preferences and enhanced metabolic stability relative to non-fluorinated analogs, making it a valuable building block in medicinal chemistry [3].

Why 2-Methyl-4-(trifluoromethyl)piperidine Cannot Be Replaced by Generic Piperidine Analogs


Direct substitution of 2-methyl-4-(trifluoromethyl)piperidine with unsubstituted piperidine or simple alkyl analogs fails due to profound differences in key physicochemical and biological properties. The trifluoromethyl group significantly alters basicity, with a predicted pKa of 9.80±0.10 for the target compound compared to 10.95 for 2-methylpiperidine and 9.62 for 4-(trifluoromethyl)piperidine . This shift in pKa affects protonation state at physiological pH, directly influencing membrane permeability, receptor binding, and pharmacokinetic behavior. Moreover, the combination of the electron-withdrawing CF₃ group and the methyl substituent creates a unique steric and electronic environment that cannot be replicated by single-substituent analogs. The axial penalty associated with the bulky trifluoromethyl group further locks the piperidine ring into a preferred conformation distinct from non-fluorinated counterparts, as demonstrated by computational studies [1]. Consequently, interchange of this compound with in-class analogs in a synthetic pathway or biological assay will yield non-comparable results, potentially leading to failed experiments or mischaracterized lead compounds.

2-Methyl-4-(trifluoromethyl)piperidine: Quantitative Differentiation Evidence vs. Key Comparators


pKa Comparison: 2-Methyl-4-(trifluoromethyl)piperidine vs. 2-Methylpiperidine and 4-(Trifluoromethyl)piperidine

2-Methyl-4-(trifluoromethyl)piperidine exhibits a predicted pKa of 9.80±0.10, which is intermediate between 2-methylpiperidine (pKa 10.95±0.10) and 4-(trifluoromethyl)piperidine (pKa 9.62±0.10) . This demonstrates that the electron-withdrawing trifluoromethyl group lowers basicity, but the methyl group partially offsets this effect.

pKa basicity protonation state physicochemical property

Conformational Preference: Axial Penalty of CF₃ Group in Piperidine Rings

Computational studies by Erxleben et al. demonstrate that the trifluoromethyl group imposes a significant axial penalty in piperidine rings, favoring equatorial positioning and locking the ring into a preferred conformation distinct from fluoro-substituted analogs [1]. This effect is absent in non-fluorinated piperidines such as 2-methylpiperidine.

conformational analysis anomeric effect axial penalty computational chemistry

Biological Activity: TRPV4 Antagonist Activity of 2-Methyl-4-(trifluoromethyl)piperidine Derivatives

While the exact IC₅₀ of the free base 2-methyl-4-(trifluoromethyl)piperidine is not reported, structurally related derivatives incorporating this scaffold have demonstrated potent TRPV4 antagonist activity with IC₅₀ values as low as 48 nM [1]. The unsubstituted 4-(trifluoromethyl)piperidine shows significantly weaker activity, with reported IC₅₀ values in the micromolar range (e.g., 3.3 μM for neuronal nitric oxide synthase inhibition) [2].

TRPV4 antagonist ion channel pain medicinal chemistry

Lipophilicity (logP) Comparison: 2-Methyl-4-(trifluoromethyl)piperidine vs. 4-(Trifluoromethyl)piperidine

The calculated logP of 2-methyl-4-(trifluoromethyl)piperidine (as hydrochloride salt) is approximately 2.36, compared to 2.95 for 4-(trifluoromethyl)piperidine [1]. The addition of the methyl group reduces lipophilicity, potentially improving aqueous solubility and reducing non-specific protein binding.

logP lipophilicity ADME physicochemical property

Optimal Application Scenarios for 2-Methyl-4-(trifluoromethyl)piperidine in Research and Development


CNS Drug Discovery: Building Block for Blood-Brain Barrier Penetrant Leads

With a pKa of 9.80±0.10 and a moderate logP of 2.36, 2-methyl-4-(trifluoromethyl)piperidine provides an optimal balance of basicity and lipophilicity for designing CNS-penetrant compounds. The compound's basicity falls within the ideal range for blood-brain barrier penetration, while the trifluoromethyl group enhances metabolic stability. Use as a key intermediate in synthesizing ligands targeting CNS receptors such as GABA transporters, 5-HT receptors, and dopamine transporters, where the piperidine scaffold is a privileged structure [1].

TRPV4 Antagonist Lead Optimization

Derivatives of 2-methyl-4-(trifluoromethyl)piperidine have shown potent TRPV4 antagonist activity (IC₅₀ as low as 48 nM) [2]. The scaffold is well-suited for structure-activity relationship (SAR) studies aimed at optimizing TRPV4 modulators for pain, inflammation, and respiratory disorders. The unique conformational preferences imposed by the CF₃ group may contribute to target selectivity over related ion channels, making this compound a strategic choice for medicinal chemistry campaigns targeting TRPV4.

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The combination of a trifluoromethyl group and a methyl substituent on a piperidine ring creates a versatile intermediate for constructing complex fluorinated molecules. The compound can be employed in cross-coupling reactions, amide bond formations, and reductive aminations to generate diverse chemical libraries [3]. Its enhanced metabolic stability and distinct electronic profile make it particularly valuable for developing drug candidates with improved pharmacokinetic properties. The hydrochloride salt form (CAS 2093452-30-1) offers improved handling and solubility for routine synthetic applications [4].

Quote Request

Request a Quote for 2-Methyl-4-(trifluoromethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.